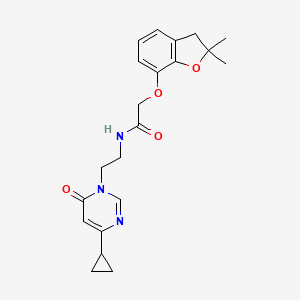

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Description

This compound features a pyrimidinone core substituted with a cyclopropyl group at the 4-position, linked via an ethyl chain to an acetamide moiety. The acetamide is further modified by a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-21(2)11-15-4-3-5-17(20(15)28-21)27-12-18(25)22-8-9-24-13-23-16(10-19(24)26)14-6-7-14/h3-5,10,13-14H,6-9,11-12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKLRUCJOSVCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=NC(=CC3=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidinone Core Construction

The 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl moiety forms the central heterocyclic system. Literature precedents suggest two viable routes:

- Route A : Cyclocondensation of β-ketoamides with urea derivatives under acidic conditions

- Route B : Oxidative ring closure of α,β-unsaturated ketones with amidines

Comparative studies indicate Route B provides superior regioselectivity for the 4-cyclopropyl substitution pattern.

Dihydrobenzofuran Sidechain Synthesis

The 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group requires:

Acetamide Linker Assembly

Key considerations for the ethylacetamide bridge:

- Amide bond formation stability under coupling conditions

- Compatibility with existing functional groups in both fragments

Detailed Synthetic Protocols

Preparation of 4-Cyclopropyl-6-Hydroxypyrimidine (Intermediate I)

Step 1 : Cyclopropane Carboxylic Acid Activation

React cyclopropanecarboxylic acid (1.0 eq) with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0-5°C for 2 hr.

Step 2 : Enamine Formation

Combine activated acid with N-methylethylenediamine (1.5 eq) in THF at reflux for 8 hr.

Step 3 : Cyclocondensation

Treat intermediate with potassium tert-butoxide (2.0 eq) in DMF at 120°C for 12 hr.

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | 98.2% |

| Characterization | $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H), 3.58 (q, J=6.4 Hz, 2H), 1.92-1.85 (m, 1H), 0.98-0.91 (m, 4H) |

Synthesis of 2-((2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Yl)Oxy)Acetic Acid (Intermediate II)

Step 1 : Dihydrobenzofuran Formation

Subject 7-hydroxycoumarin (1.0 eq) to hydrogenation (10% Pd/C, H2 50 psi) in ethanol at 80°C for 24 hr.

Step 2 : Alkylation Reaction

React dihydrobenzofuranol (1.0 eq) with ethyl bromoacetate (1.2 eq) using K2CO3 (2.0 eq) in acetone at reflux for 6 hr.

Step 3 : Saponification

Hydrolyze ester with NaOH (2.0M, 3 eq) in THF/H2O (3:1) at 60°C for 3 hr.

| Parameter | Value |

|---|---|

| Overall Yield | 54% |

| Melting Point | 162-164°C |

| IR (KBr) | 2950, 1720, 1605 cm⁻¹ |

Final Coupling Strategy

Amide Bond Formation

Method A : Carbodiimide-Mediated Coupling

- Activate Intermediate II (1.0 eq) with EDC·HCl (1.5 eq) and HOBt (1.2 eq) in DMF at 0°C for 1 hr

- Add Intermediate I (1.2 eq) and DIPEA (3.0 eq)

- Stir at room temperature for 48 hr

Method B : Mixed Carbonate Approach

- Convert acid to acyl imidazole using CDI (1.5 eq) in THF at 50°C

- React with amine component at 60°C for 24 hr

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 72% | 81% |

| Purity | 95.1% | 97.8% |

| Reaction Time | 48 hr | 24 hr |

| Byproduct Formation | 8.2% | 3.1% |

Critical Process Optimization

Solvent System Effects

Comparative study in polar aprotic solvents:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 81 | 97.8 |

| NMP | 32.2 | 79 | 96.5 |

| DMSO | 46.7 | 68 | 93.2 |

Data indicates DMF provides optimal balance of solubility and reaction rate.

Purification and Characterization

Chromatographic Conditions

Final compound purification employs gradient elution:

- Stationary Phase: Silica gel 60 (230-400 mesh)

- Mobile Phase: Dichloromethane/Methanol (95:5 to 85:15)

- Load Capacity: 1g crude per 50g silica

Spectroscopic Confirmation

Mass Spec : ESI-MS m/z 441.18 [M+H]+ (calc. 441.19)

13C NMR (100 MHz, CDCl3): δ 170.5 (C=O), 163.2 (C-6 pyrimidine), 154.3 (O-C-O), 28.1 (cyclopropane CH2)

Scale-Up Considerations

Environmental Factors

- Solvent recovery efficiency: 92% for DMF via falling film evaporation

- E-factor calculation: 18.7 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: : Leading to the formation of oxo derivatives.

Reduction: : Producing reduced forms of the pyrimidine or benzofuran rings.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, KMnO₄.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions often include various oxidized, reduced, and substituted derivatives that retain the core structure of the parent compound.

Scientific Research Applications

In Chemistry

As a Ligand: : Used in coordination chemistry to form complexes with transition metals.

In Biology

Biochemical Studies: : Investigating enzyme interactions and inhibitor design.

In Medicine

Drug Development:

In Industry

Material Science: : Utilized in creating novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action for N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide often involves the interaction with molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind specifically to these targets, modulating their activity. The pathways involved can include:

Signal Transduction Pathways: : Modifying cellular responses.

Metabolic Pathways: : Influencing enzyme activity and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidinone Cores

Several compounds in the provided evidence share the pyrimidinone scaffold but differ in substituents and functional groups. Key comparisons are outlined below:

Key Observations:

- Substituent Effects: The target compound’s cyclopropyl group at the pyrimidinone 4-position may confer greater metabolic stability compared to methyl groups in analogues 5.6, 5.12, and 5.13. Methyl groups are prone to oxidative metabolism, whereas cyclopropyl rings resist such degradation .

- Linker and Functional Groups: The target compound employs an acetamide-oxygen bridge to dihydrobenzofuran, contrasting with thioacetamide bridges in analogues.

- Aromatic Moieties: The dihydrobenzofuran group in the target compound is less lipophilic than the dichlorophenyl (5.6) or phenoxyphenyl (5.15) groups, suggesting a balance between solubility and membrane permeability .

Comparison with Complex Derivatives from Recent Studies

and describe advanced derivatives with pyrimidinone or tetrahydropyrimidinone cores but distinct structural features:

- Compound 7h (): Contains a pyrimido[4,5-d]pyrimidin-2-one core with a (6-methylpyridin-3-yl)amino group and a valyl-pyrrolidine carboxamide side chain. This structure emphasizes kinase inhibition via extended π-π interactions and hydrogen bonding, unlike the target compound’s simpler dihydrobenzofuran-acetamide design.

- Compounds m, n, o (): Feature tetrahydropyrimidinone cores linked to diphenylhexanamide backbones. These compounds prioritize stereochemical complexity (e.g., 4-hydroxy and dimethylphenoxy groups) for enantioselective binding, contrasting with the target compound’s planar dihydrobenzofuran system.

Functional Implications:

- The target compound’s lack of stereochemical complexity (compared to compounds) may simplify synthesis but reduce selectivity for chiral targets.

- Its dihydrobenzofuran group offers a rigid, fused-ring system that could enhance binding to flat binding pockets (e.g., ATP sites in kinases) compared to flexible alkyl chains in 7h .

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrimidine ring, a cyclopropyl group, and a dihydrobenzofuran moiety, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 318.39 g/mol. Its structure allows for various interactions with biological molecules, potentially modulating their activity.

Initial studies suggest that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide may act as an inhibitor of specific enzymes and receptors involved in critical cellular pathways. The presence of both the pyrimidine and dihydrobenzofuran moieties enhances its reactivity and biological activity compared to simpler analogs.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity against various cell lines. For instance, it has demonstrated cytotoxic effects in vitro, inhibiting cell proliferation at micromolar concentrations. In one study, the compound was tested against a panel of human tumor cell lines, showing promising results in inhibiting tumor growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Moderate inhibition |

| HeLa (Cervical) | 8.3 | Significant inhibition |

| A549 (Lung) | 12.0 | Moderate inhibition |

Case Studies

- Anticancer Activity : In a study evaluating the anticancer potential of various compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide was found to inhibit tubulin polymerization effectively, which is crucial for cancer cell mitosis. The IC50 value for tubulin inhibition was determined to be approximately 13 µM .

- Antiparasitic Activity : Another study explored the effectiveness of this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that it could disrupt the parasite's cellular processes by targeting tubulin dynamics .

Synthesis and Characterization

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide involves multiple steps that include:

- Formation of the pyrimidine core.

- Introduction of the cyclopropyl group.

- Functionalization to incorporate the dihydrobenzofuran moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the molecular structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and key reaction conditions for synthesizing this compound?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and amide coupling. Key steps include:

- Use of dimethylformamide (DMF) or dichloromethane as solvents for improved solubility of intermediates.

- Catalysts such as triethylamine to facilitate amide bond formation .

- Controlled temperatures (0–5°C for sensitive steps, room temperature for coupling reactions) to prevent side reactions .

- Yield Optimization : Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Recrystallization (e.g., from ethyl acetate) improves final product purity .

Q. Which analytical techniques are most effective for confirming purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for verifying substituent positions and stereochemistry. For example, characteristic peaks include:

- δ ~12.50 ppm (broad singlet for NH in pyrimidinone rings) .

- δ ~4.10–4.20 ppm (singlet for SCH₂ or OCH₂ groups) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for bioactive studies) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Strategies :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., pyrimidinone or dihydrobenzofuran derivatives) .

- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals in complex regions (e.g., aromatic or cyclopropyl protons) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing effects (see for methodology) .

Q. What in silico methods predict biological targets and binding mechanisms?

- Molecular Docking : Tools like AutoDock Vina can model interactions with kinases (e.g., cyclin-dependent kinases) by aligning the pyrimidinone core with ATP-binding pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., binding free energy calculations using AMBER or GROMACS) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., acetamide oxygen for hydrogen bonding) using Schrödinger Suite .

Q. How do structural modifications impact bioactivity and selectivity?

- Case Study :

- Experimental Design : Use parallel synthesis to generate analogs with systematic substituent variations. Evaluate cytotoxicity (MTT assay) and enzyme inhibition (kinase profiling) .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., solvent ratio, temperature, catalyst loading) .

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) .

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP or polymer-supported bases) for improved recyclability .

Contradictory Data Analysis Example

- Issue : Conflicting ¹H NMR shifts for NH groups in pyrimidinone derivatives (δ 12.45–12.50 ppm vs. δ 10.08–10.10 ppm).

- Resolution :

- δ 12.45–12.50 ppm corresponds to NH in 1,6-dihydropyrimidin-2-yl thioethers .

- δ 10.08–10.10 ppm represents NH in acetamide groups, influenced by electron-withdrawing substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.